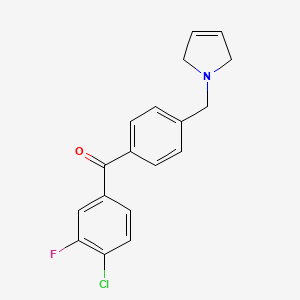
(4-Chloro-3-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
カタログ番号 B1325633
CAS番号:
898764-31-3
分子量: 315.8 g/mol
InChIキー: FAJDOXARJQPRNX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-Chloro-3-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic molecule that contains several functional groups. It has a methanone group attached to two phenyl rings, one of which is substituted with a 2,5-dihydro-1H-pyrrol-1-yl group and the other with chloro and fluoro groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole ring, the methanone group, and the halogen substituents would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrrole ring, for example, is a heterocycle that can participate in various reactions. The methanone group is a carbonyl group, which is also quite reactive. The chloro and fluoro substituents can also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the pyrrole ring, the methanone group, and the halogen substituents would all contribute to these properties .科学的研究の応用
Synthesis and Structural Analysis
- Compounds similar to (4-Chloro-3-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone have been synthesized and structurally analyzed. For example, in the synthesis of boric acid ester intermediates, a three-step substitution reaction was employed. The structures were confirmed by various spectroscopic methods and crystallographic analyses (Huang et al., 2021).
Molecular Structure and Conformation
- Density Functional Theory (DFT) has been used to calculate the molecular structures of similar compounds, providing insights into their conformational behavior and physicochemical properties (Huang et al., 2021).
Synthesis and Crystal Structure in Related Compounds
- Compounds with structural similarities have been synthesized and characterized using X-ray diffraction, which reveals detailed information about their molecular arrangement and crystallographic properties (Sun et al., 2017).
Antimicrobial and Antiviral Activity
- Similar compounds have shown antimicrobial and antiviral activities. For instance, certain pyrazoline derivatives demonstrated significant in vivo anti-inflammatory and in vitro antibacterial effects (Ravula et al., 2016).
- Other derivatives exhibited promising antiviral activities, with certain substituted analogues showing higher efficacy (Ali et al., 2007).
Antitumour Activity
- Derivatives of similar molecular structures have been studied for their antitumour activities. Specific compounds showed inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).
Quantum Chemical and Docking Studies
- Quantum chemical studies and molecular docking simulations have been conducted on similar compounds, providing insights into their electronic structures and potential interactions with biological targets (Sivakumar et al., 2021).
Role in Medicinal Chemistry
- Compounds with structural similarities are being explored in medicinal chemistry for their potential therapeutic applications, such as in the treatment of mood disorders and as agonists at specific receptor sites (Chrovian et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(4-chloro-3-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJDOXARJQPRNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643038 |
Source


|
| Record name | (4-Chloro-3-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898764-31-3 |
Source


|
| Record name | (4-Chloro-3-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4'-Azetidinomethyl-3-fluorobenzophenone
898756-52-0
4'-Azetidinomethyl-4-bromo-3-fluorobenzophenone
898756-73-5
4'-Azetidinomethyl-3-chloro-4-fluorobenzophenone
898756-77-9

![Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoate](/img/structure/B1325552.png)
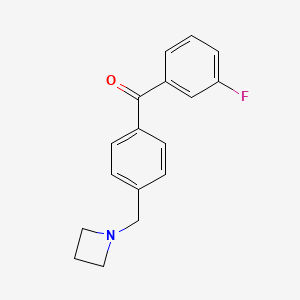
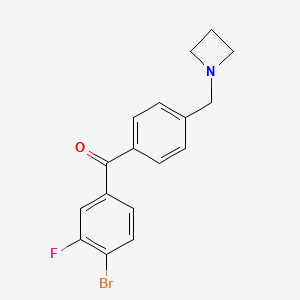
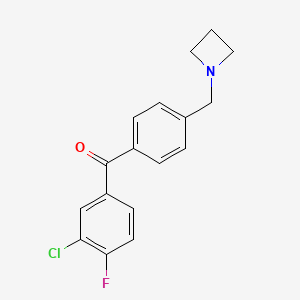
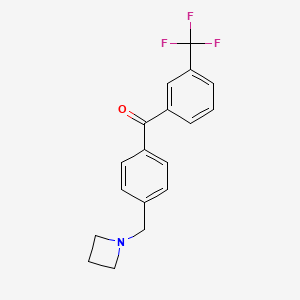
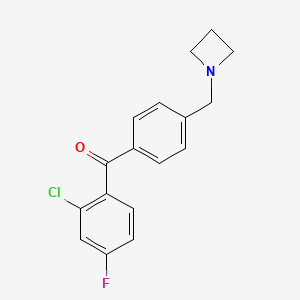
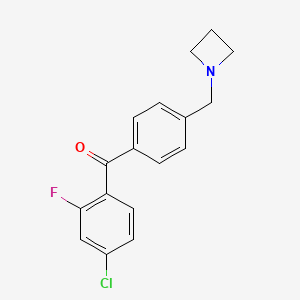
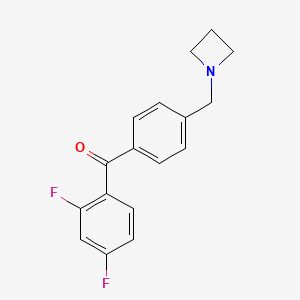
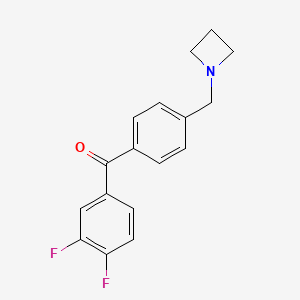
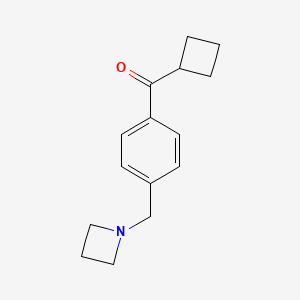
![Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325568.png)
![Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325569.png)
![Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325571.png)
![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325573.png)